molecular formula C9H13NO2 B8557219 5-(1-Methylethoxy)-2-methylpyridine 1-oxide

5-(1-Methylethoxy)-2-methylpyridine 1-oxide

Cat. No. B8557219
M. Wt: 167.20 g/mol
InChI Key: RCRMTOLBUCRSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Methylethoxy)-2-methylpyridine 1-oxide is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Methylethoxy)-2-methylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methylethoxy)-2-methylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(1-Methylethoxy)-2-methylpyridine 1-oxide

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-methyl-1-oxido-5-propan-2-yloxypyridin-1-ium

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3

InChI Key

RCRMTOLBUCRSKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=C(C=C1)OC(C)C)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(1-methylethoxy)-2-methylpyridine (227 mg, 0.661 mmol) was dissolved in dichloromethane (7.5 mL), added 3-chloroperoxybenzoic acid (408 mg, 0.733 mmol) under ice-cold conditions, and the mixture was stirred at 0° C. for 45 minutes. The reaction solution was added ethyl acetate, saturated aqueous solution of sodium metabisulfite, and an aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (ethyl acetate), and 5-(1-methylethoxy)-2-methylpyridine 1-oxide (240 mg (yield 6%)) was obtained as a colorless oil.
Quantity
227 mg
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reactant
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7.5 mL
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solvent
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408 mg
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Synthesis routes and methods II

Procedure details

5-(1-Methylethoxy)-2-methylpyridine (227 mg, 0.661 mmol) was dissolved in dichloromethane (7.5 mL). The resultant mixture was added with 3-chloroperoxybenzoic acid (408 mg, 0.733 mmol) under ice-cold conditions, and stirred at 0° C. for 45 minutes. The reaction solution was added with ethyl acetate, a saturated aqueous solution of sodium metabisulfite, and an aqueous solution of sodium hydrogen carbonate, and then extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (ethyl acetate) and 5-(1-methylethoxy)-2-methylpyridine 1-oxide (240 mg, yield 6%) was obtained as a colorless oil.
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
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resultant mixture
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0 (± 1) mol
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reactant
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408 mg
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